Cpagp
Overview
Description
Preparation Methods
PAF C-16 Carboxylic Acid can be synthesized through various methods. One common synthetic route involves the hydrolysis of nitriles and carboxylation of organometallic intermediates . Another method includes the formation of a Grignard reagent followed by carboxylation . These methods typically begin with an organic halogen compound, and the carboxyl group eventually replaces the halogen.
Chemical Reactions Analysis
PAF C-16 Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of PAF C-16 Carboxylic Acid can produce carboxylic acids with different chain lengths .
Scientific Research Applications
PAF C-16 Carboxylic Acid has numerous scientific research applications, including:
Mechanism of Action
PAF C-16 Carboxylic Acid exerts its effects by acting as a bioactive lipid mediator. It serves as a reciprocal messenger between the immune and nervous systems. It is extensively expressed in many cells and tissues and has either beneficial or detrimental effects on the progress of inflammation-related neuropathology . The compound initiates a cascade of physiological or pathophysiological responses during development or diseases. Excess accumulation of PAF C-16 Carboxylic Acid in central nervous system diseases exacerbates the inflammatory response and pathological consequences .
Comparison with Similar Compounds
PAF C-16 Carboxylic Acid is unique due to its specific structure and function as a phospholipid with a carboxylic acid group terminating the C-16 alkyl chain. Similar compounds include other platelet-activating factors and phospholipids with different chain lengths and functional groups. These compounds share similar biological functions but differ in their specific molecular targets and pathways involved .
Biological Activity
Cpagp, or Cyclic Phosphatidic Acid (CPA) , is a bioactive lipid that has garnered attention for its diverse biological activities, particularly in the context of cancer and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is known to exert its effects through several pathways:
- Lysophosphatidic Acid (LPA) Receptor Modulation : this compound acts as a ligand for LPA receptors, influencing cell proliferation, survival, and migration. This modulation is particularly significant in cancer cells, where LPA signaling is often dysregulated.
- Inhibition of AGPS : Recent studies have shown that this compound can inhibit the enzyme Acylglycerol Phosphate Synthase (AGPS) , which is involved in ether lipid biosynthesis. This inhibition leads to reduced levels of oncogenic lipids and impaired cancer cell aggressiveness .
- Regulation of Inflammatory Responses : this compound has been implicated in the modulation of inflammatory pathways. It can influence the production of pro-inflammatory cytokines and chemokines, thereby affecting immune responses.
Biological Activities
The biological activities of this compound can be summarized as follows:
Activity | Description |
---|---|
Anti-cancer Effects | Inhibits cancer cell proliferation and migration through AGPS inhibition. |
Anti-inflammatory Effects | Modulates cytokine production and immune cell activity. |
Neuroprotective Effects | Potential protective effects in neurodegenerative diseases via lipid signaling. |
Case Study 1: Cancer Cell Lines
In a study involving various cancer cell lines (e.g., melanoma, breast, ovarian), treatment with this compound resulted in significant reductions in cell survival and migration. The study demonstrated that this compound treatment led to decreased levels of key oncogenic lipids such as lysophosphatidic acid ether (LPAe) and prostaglandins .
Case Study 2: In Vivo Tumor Models
Another investigation utilized xenograft models to assess the impact of this compound on tumor growth. Results indicated that administration of this compound significantly impaired tumor growth compared to control groups. This effect was attributed to the inhibition of AGPS and subsequent alterations in lipid metabolism, suggesting a promising therapeutic avenue for cancer treatment .
Research Findings
Recent research has provided insights into the pharmacological potential of this compound:
- Pharmacokinetics and Safety : Preliminary studies suggest that while this compound shows promise as an anti-cancer agent, further research is needed to evaluate its pharmacokinetic properties and potential toxicity in vivo. Understanding these parameters is crucial for developing effective therapeutic strategies .
- Therapeutic Targeting : The ability of this compound to selectively inhibit AGPS highlights its potential as a therapeutic target in cancer treatment. Future studies are expected to focus on optimizing the potency and selectivity of this compound derivatives for clinical applications.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-(15-carboxypentadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52NO9P/c1-24(28)36-25(23-35-37(31,32)34-21-19-27(2,3)4)22-33-20-17-15-13-11-9-7-5-6-8-10-12-14-16-18-26(29)30/h25H,5-23H2,1-4H3,(H-,29,30,31,32)/t25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDXOBRCEXMRQQ-RUZDIDTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H](COCCCCCCCCCCCCCCCC(=O)O)COP(=O)([O-])OCC[N+](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52NO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70926521 | |
Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129879-41-0 | |
Record name | 1-O-(15-Carboxypentadecyl)-2-O-acetylglycero-3-phosphorylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129879410 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Acetyloxy)-3-[(15-carboxypentadecyl)oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70926521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.